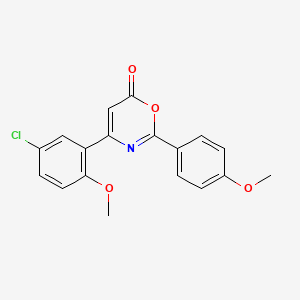
4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one
説明
4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one, also known as CMMD, is a synthetic compound that belongs to the oxazine family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, it has been used as a key intermediate for the synthesis of various compounds.
作用機序
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one is not fully understood. However, studies have shown that it exhibits its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity and is well-tolerated in vivo. It has been shown to have a low affinity for human serum albumin and does not bind to DNA. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one has several advantages as a research tool. It is easy to synthesize and has a high purity. It exhibits low toxicity and is well-tolerated in vivo. However, its limitations include its limited solubility in water, which may affect its bioavailability. It also exhibits low stability in the presence of light and air, which may limit its use in certain experiments.
将来の方向性
The potential applications of 4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one in various fields offer several future directions for research. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and to optimize its anticancer activity. In material science, this compound can be used as a building block for the synthesis of new organic materials with unique properties. In organic synthesis, it can be used as a key intermediate for the synthesis of new compounds with potential applications in various fields. Additionally, further studies are needed to investigate its potential applications in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-22-13-6-3-11(4-7-13)18-20-15(10-17(21)24-18)14-9-12(19)5-8-16(14)23-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIPDWMVLKLGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=O)O2)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



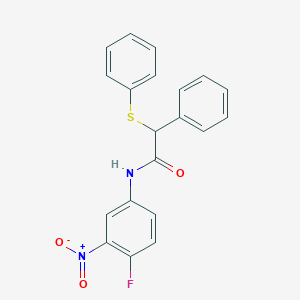
![1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3953192.png)

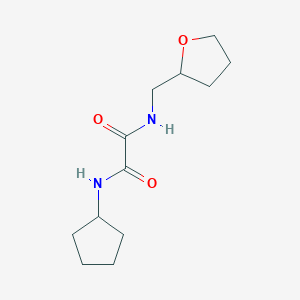
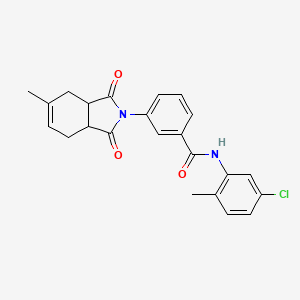
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953221.png)
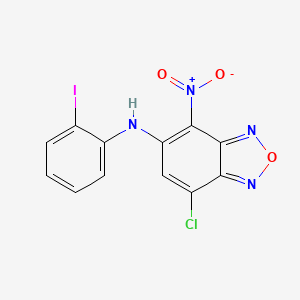
![4-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3953227.png)
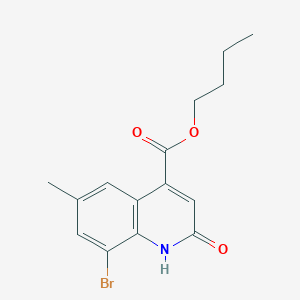
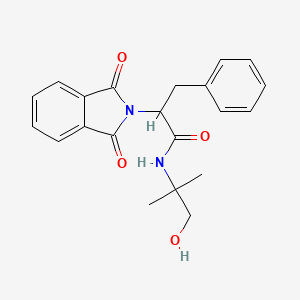


![N-[4-(aminosulfonyl)phenyl]-2-methylpentanamide](/img/structure/B3953264.png)
![methyl 4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)benzoate](/img/structure/B3953271.png)